molecular formula C17H19FN2O2S B2358425 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1396872-43-7

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2358425
CAS No.: 1396872-43-7
M. Wt: 334.41
InChI Key: LMVJTCALKBDURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetically designed urea derivative of interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates several privileged pharmacophoric elements, suggesting potential for diverse biological interactions. The urea scaffold is a well-known motif in medicinal chemistry, often contributing to key hydrogen-bonding interactions with biological targets such as enzymes and receptors . The presence of the 4-fluorobenzyl group may enhance binding affinity and metabolic stability, a common strategy in the optimization of lead compounds. The unique 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl substituent introduces a sterically defined and rigid chiral center, which can be critical for achieving selectivity for specific protein subpockets. The thiophene heterocycle offers potential for π-stacking interactions and exploration of additional binding sites. This combination of features makes this compound a valuable scaffold for researchers investigating novel inhibitors, particularly in the study of enzyme systems where urea derivatives have shown significant activity . It is suited for in vitro screening assays, structure-activity relationship (SAR) studies, and as a building block in the design of more complex bioactive molecules.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJTCALKBDURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a cyclopropane ring fused to a thiophene moiety, a central hydroxyl group, and a urea bridge connecting a 4-fluorobenzyl substituent. Key challenges in its synthesis include:

  • Cyclopropane Stability : The strain inherent to the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.
  • Stereochemical Control : The hydroxyl group at the 2-position requires precise stereoselective synthesis to avoid racemization.
  • Urea Bond Formation : Selective coupling of the two amine precursors without overalkylation demands careful reagent selection.

Synthetic Pathways and Methodological Comparisons

Cyclopropane-Thiophene Core Assembly

The cyclopropane-thiophene scaffold is typically constructed via two approaches:

Cyclopropanation of Thiophene Derivatives

A thiophene-containing allylic alcohol undergoes cyclopropanation using reagents such as diethylzinc and diiodomethane (Simmons-Smith conditions). For example:
$$ \text{Thiophene-allylic alcohol} + \text{CH}2\text{I}2 + \text{Et}_2\text{Zn} \rightarrow \text{Cyclopropane-thiophene intermediate} $$
This method avoids harsh acids, preserving the thiophene ring’s integrity.

Thiophene Ring Formation Post-Cyclopropanation

Alternative routes involve constructing the thiophene ring after cyclopropane formation. For instance, cyclopropanated dienes may undergo sulfur-assisted cyclization to form the thiophene core.

Hydroxylation Strategies

Introduction of the hydroxyl group is achieved through:

Epoxidation and Ring-Opening

Epoxidation of a cyclopropane-thiophene alkene using m-chloroperbenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening, yields the vicinal diol. Selective protection and deprotection steps isolate the desired hydroxyl group.

Direct Oxidation

Metal-catalyzed oxidation (e.g., Sharpless asymmetric dihydroxylation) installs the hydroxyl group with enantiomeric excess, though this requires chiral ligands.

Urea Linkage Formation

The urea bond is constructed via three primary methods:

Isocyanate-Amine Coupling

Reaction of 4-fluorobenzyl isocyanate with the cyclopropane-thiophene ethylamine precursor in dichloromethane (DCM) at 0–25°C yields the urea product. Triethylamine (TEA) is often added to scavenge HCl:
$$ \text{R-NH}_2 + \text{Ar-NCO} \xrightarrow{\text{TEA, DCM}} \text{R-NH-C(O)-NH-Ar} $$
This method achieves >80% yield when anhydrous conditions are maintained.

Carbamoyl Chloride Route

4-Fluorobenzylamine reacts with a cyclopropane-thiophene ethyl carbamoyl chloride intermediate. The carbamoyl chloride is generated in situ using phosgene analogs like triphosgene:
$$ \text{R-NH}2 + \text{Cl-C(O)-Cl} \rightarrow \text{R-NH-C(O)-Cl} $$
$$ \text{R-NH-C(O)-Cl} + \text{Ar-CH}
2\text{NH}_2 \rightarrow \text{Urea product} $$
Yields range from 65–75% after column chromatography.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) couples the amines in the presence of hydroxybenzotriazole (HOBt), though this method is less common due to competing side reactions.

Fluorobenzyl Group Incorporation

The 4-fluorobenzyl moiety is introduced either:

  • During Urea Formation : By using 4-fluorobenzyl isocyanate or amine as a coupling partner.
  • Post-Urea Functionalization : Via alkylation of the urea nitrogen with 4-fluorobenzyl bromide, though this risks overalkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement Source
Cyclopropanation Toluene −20 to 0 15% vs. THF
Urea Formation DCM 0–25 20% vs. DMF
Purification EtOAc/Hexanes RT 95% Purity

Polar aprotic solvents like DMF accelerate urea formation but lower selectivity due to increased nucleophilicity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves cyclopropanation yields by 12% in biphasic systems.
  • Lewis Acids : ZnCl₂ stabilizes the transition state during hydroxylation, reducing byproduct formation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Thiophene-H), 5.21 (s, 1H, OH), 3.89 (d, J = 14 Hz, 2H, CH₂), 1.45–1.38 (m, 1H, Cyclopropane-H).
  • HPLC : >99% purity achieved using a C18 column (MeCN/H₂O = 70:30, 1 mL/min).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous ureas (e.g., 1,1-dimethyl-3-(2-phenylethyl)urea) confirms the planar urea geometry and hydrogen-bonding network, critical for biological activity.

Troubleshooting Common Synthesis Issues

Low Cyclopropanation Yields

  • Cause : Ring-opening via acid or heat.
  • Solution : Use freshly distilled diethylzinc and strict temperature control.

Urea Oligomerization

  • Cause : Excess isocyanate or elevated temperatures.
  • Solution : Slow addition of isocyanate at 0°C and stoichiometric TEA.

Applications and Derivative Synthesis

The compound’s structure lends itself to derivatization:

  • Anticancer Analogues : Replacement of the 4-fluorobenzyl group with pyridyl substituents enhances kinase inhibition.
  • Antimicrobial Derivatives : Thiophene-to-furan substitution broadens spectrum activity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the cyclopropyl or thiophene rings.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Modified cyclopropyl or thiophene derivatives.

    Substitution Products: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. Its structural components, such as the thiophene ring and cyclopropyl group, contribute to its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth. For instance, studies indicate that similar thiophene derivatives can inhibit carbonic anhydrases, which are often overexpressed in tumors .
  • Case Studies :
    • A study on thiadiazole derivatives demonstrated that compounds with similar structures reduced the viability of various cancer cell lines, including breast and lung cancers .
    • Another investigation into the efficacy of related compounds showed significant cytotoxic effects against human leukemia and non-small cell lung cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. It is part of a class of sulfonamides known for their antibacterial activity.

  • Mechanism of Action : The antimicrobial effect is believed to arise from its interaction with bacterial enzymes, disrupting vital metabolic processes.
  • Case Studies :
    • Research on sulfonamide derivatives has indicated effective inhibition against resistant strains such as Vancomycin-resistant Staphylococcus aureus (VRSA) and Enterococcus faecium (VRE) .
    • Compounds similar to this urea derivative have shown promising results in reducing bacterial load in vitro, suggesting potential for development into therapeutic agents .

Drug Discovery and Development

The unique structure of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea makes it a valuable candidate in drug design.

  • High-throughput Screening : The compound can be synthesized and screened rapidly against various biological targets, facilitating the identification of lead compounds for further development.
  • Case Studies :
    • In a recent thesis on drug design methodologies, compounds with similar frameworks were evaluated for their binding affinity to protein targets involved in metabolic pathways . This approach highlights the compound's versatility and potential for optimization in drug development.

Data Table: Summary of Biological Activities

Activity TypeBiological TargetEffectivenessReferences
AnticancerCarbonic AnhydrasesInhibition
AntimicrobialVRSA, VREEffective
Drug DiscoveryVarious Protein TargetsHigh Binding Affinity

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and thiophene rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

Table 1: Key Structural Features and Reported Activities of Analogues

Compound Name Substituents/Modifications Biological Activity/Notes Source Citation
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Benzofuran-thiophene-pyrimidine core Synthesized via condensation with urea/thiourea; potential enzyme inhibitors
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl + naphthalene-piperidine Reported as SARS-CoV-2 inhibitor candidate
FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) 4-Fluorobenzyl + indole-carboxamide Synthetic cannabinoid receptor analog (structural similarity to urea derivatives)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene + benzoyl urea Investigated for heterocyclic reactivity and potential bioactivity

Key Structural Differences and Implications

Substituent Diversity: The target compound’s cyclopropyl-hydroxy-thiophenylethyl chain distinguishes it from simpler urea derivatives (e.g., pyrimidin-2-ol analogs in ). The 4-fluorobenzyl group is shared with FDU-NNEI and SARS-CoV-2 inhibitor candidates . Fluorination typically increases metabolic stability and membrane permeability.

Heterocyclic Components :

  • Thiophene rings (as in the target compound and pyrimidin-2-ol derivatives ) contribute to π-π stacking interactions in enzyme binding pockets.
  • Indole/benzofuran systems (e.g., FDU-NNEI ) exhibit distinct electronic profiles compared to thiophene, affecting receptor affinity.

Urea Linker Modifications :

  • The target compound retains a classic urea (-NH-C(=O)-NH-) linker, whereas analogs like FDU-NNEI replace urea with carboxamide (-CONH-) groups . Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may influence target engagement.

Critical Analysis of Evidence Limitations

  • Gaps in Direct Data: None of the provided sources explicitly describe the target compound’s synthesis or bioactivity. Comparisons rely on structural parallels.
  • Contradictions : While fluorobenzyl groups are linked to antiviral activity in , indole-based fluorobenzyl compounds like FDU-NNEI are associated with CNS effects, highlighting substituent-dependent functional divergence.

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its biological activity is primarily attributed to the functional groups present, which facilitate interactions with various biological targets.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C17H20FN3O2S
Molecular Weight 347.428 g/mol
IUPAC Name This compound
SMILES O=C(NCC(O)(C1CC1)c1cccs1)Nc1ccc(F)cc1

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potential for further development as anticancer agents .
  • Mechanism of Action : The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, leading to alterations in cellular pathways. For example, structural analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving p53 modulation and caspase activation .

Case Studies

Several studies have explored the biological efficacy of structurally similar compounds:

  • Anticancer Efficacy : A study on urea derivatives indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.11 µM to 5.51 µM. These compounds also showed a capacity to induce apoptosis, highlighting their potential as therapeutic agents .
  • Enzyme Inhibition : Research into related compounds has revealed their ability to inhibit key enzymes involved in tumor progression, such as carbonic anhydrases (hCA IX and XII), at nanomolar concentrations. This suggests a mechanism where the compound may interfere with tumor microenvironment regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Selectivity : The presence of fluorine and thiophene groups enhances selectivity towards certain biological targets, potentially reducing off-target effects.
  • Solubility and Stability : The compound's solubility in various solvents has been assessed, which is crucial for its bioavailability and therapeutic efficacy.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with commercially available thiophene derivatives and cyclopropyl alcohols.
  • Synthetic Routes : Common methods include nucleophilic substitution reactions followed by coupling reactions to introduce the desired functional groups.
  • Industrial Considerations : Optimization strategies for industrial production focus on yield maximization and cost-effectiveness while minimizing environmental impact through green chemistry practices .

Q & A

Q. What is the structural basis for the reactivity of this urea derivative in organic synthesis?

The compound’s reactivity stems from its hybrid structure: the urea core (-NH-C(=O)-NH-) enables hydrogen bonding and nucleophilic interactions, while the cyclopropyl group introduces ring strain, enhancing electrophilic reactivity. The thiophene moiety contributes π-electron density, facilitating aromatic substitution, and the 4-fluorobenzyl group enhances lipophilicity and stability via electron-withdrawing effects. Key reactions include nucleophilic substitutions at the cyclopropyl ring and oxidations of the hydroxyethyl chain, often mediated by KMnO₄ or LiAlH₄ .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) and confirms urea linkage via NH signals.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₈FN₂O₂S) and detects isotopic patterns.
  • X-ray Crystallography (via SHELX): Resolves 3D conformation, including dihedral angles between the thiophene and fluorobenzyl groups .

Q. What are standard protocols for synthesizing this compound?

A typical multi-step synthesis involves:

Cyclopropanation: Reaction of thiophen-2-yl ethylene with diazomethane under Cu catalysis.

Hydroxyethylation: Epoxide ring-opening with ammonia to introduce the hydroxyethyl group.

Urea Coupling: Reaction of 4-fluorobenzyl isocyanate with the amine intermediate in DCM at 0–5°C, yielding >70% purity. Purification via column chromatography (SiO₂, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Continuous Flow Reactors: Reduce side reactions during cyclopropanation by controlling residence time and temperature .
  • Catalyst Screening: Test Pd/C or Au(I) catalysts for regioselective thiophene functionalization .
  • DoE (Design of Experiments): Apply factorial designs to optimize molar ratios (e.g., isocyanate:amine = 1.2:1) and solvent polarity (e.g., acetonitrile vs. THF) .

Q. How do structural modifications impact biological activity?

  • Thiophene vs. Furan Replacement: Thiophene’s sulfur atom enhances π-stacking in enzyme pockets, increasing IC₅₀ values by 2–3× compared to furan analogs.
  • Fluorine Positioning: Para-fluorine on the benzyl group improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) versus meta-substitution.
  • Cyclopropyl Hydroxylation: Introducing -OH at C2 increases solubility (logP reduction from 3.1 to 2.4) but may reduce blood-brain barrier permeability .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Density Functional Theory (DFT): Models electron distribution for reactivity hotspots (e.g., cyclopropyl ring strain energy ≈ 27 kcal/mol).
  • Molecular Dynamics (MD): Simulates binding to kinases (e.g., EGFR) via urea-mediated H-bonds with Lys721.
  • ADMET Prediction: SwissADME estimates moderate bioavailability (F ≈ 50%) due to moderate solubility (2.1 mg/mL) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization: Control for ATP concentration in kinase assays (e.g., 1 mM vs. 100 µM alters IC₅₀ by 10×).
  • Metabolite Profiling: Use LC-MS to identify oxidative byproducts (e.g., sulfoxide formation from thiophene) that may interfere with activity.
  • Orthogonal Validation: Confirm antiproliferative effects via both MTT and clonogenic assays .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization: Stabilize the hydroxy group by freeze-drying with trehalose (5% w/v).
  • Light Protection: Amber vials prevent thiophene photooxidation.
  • pH Buffering: Store at pH 6–7 (phosphate buffer) to avoid urea hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.